molecular formula C9H9N5O4S B3491962 5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

Cat. No.: B3491962
M. Wt: 283.27 g/mol
InChI Key: GVLZCUUZRCAJLF-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and properties. It contains a tetrazole ring, a nitrophenyl group, and a methanesulfonyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole typically involves the reaction of methanesulfonyl chloride with a suitable tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methanesulfonyl group can yield various substituted tetrazoles.

Scientific Research Applications

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can interact with various enzymes and receptors. The methanesulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring, nitrophenyl group, and methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-methylsulfonyl-2-[(4-nitrophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4S/c1-19(17,18)9-10-12-13(11-9)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZCUUZRCAJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN(N=N1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 2
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 3
Reactant of Route 3
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 4
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 5
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole
Reactant of Route 6
5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole

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